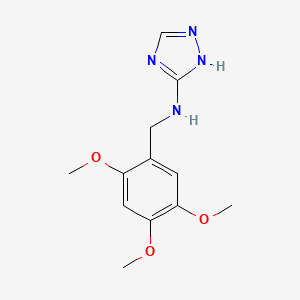

![molecular formula C12H11BrN2O3S B5503150 N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)

N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of derivatives similar to "N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide" involves condensation reactions under mild conditions, yielding products in good yield. For instance, (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide was prepared using an easy condensation procedure from 4-Bromobenzaldehyde and benzenesulphonylhydrazine, highlighting a general approach for synthesizing sulfonylhydrazide derivatives (Hussain et al., 2020).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using single-crystal X-ray diffraction (SCXRD), alongside spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV–Vis spectroscopy. These analyses provide detailed information on the compound's geometry, bonding, and electronic structure, essential for understanding its reactivity and properties (Sen & Cukurovalı, 2020).

Chemical Reactions and Properties

The reactivity of "this compound" and its derivatives can be exploited in various chemical reactions, including the sensing of metal ions. For example, the modified sensor based on 4-BBBSH/GCE/Nf was used for the selective detection of chromium (Cr3+) ions, showcasing the compound's application in environmental monitoring (Hussain et al., 2020).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- The use of halogenated compounds, such as those involving bromine, has been pivotal in organic synthesis for creating complex molecules. For instance, ring halogenations of polyalkylbenzenes have been facilitated using bromine sources, showcasing the utility of brominated compounds in synthesizing halogenated organic structures (Bovonsombat & Mcnelis, 1993).

Environmental Sensing

- The development of sensors for detecting metal ions in environmental samples is a significant application of sulfonohydrazide derivatives. For example, a novel (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide compound has been used as a selective sensor for chromium ion detection, highlighting its application in monitoring environmental pollution (Hussain et al., 2020).

Anticancer Activity

- Furfurylidene N-acylhydrazones derived from natural compounds have shown potential as antiplatelet agents. This application indicates the broader potential of furfurylidene derivatives in medicinal chemistry and drug discovery, contributing to the development of new therapeutic agents (Rodrigues et al., 2012).

Corrosion Inhibition

- Sulfonohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors, indicating their potential in protecting metals from corrosion in acidic media. This application underscores the role of such compounds in industrial processes and materials science (Ichchou et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S/c1-9-12(13)7-10(18-9)8-14-15-19(16,17)11-5-3-2-4-6-11/h2-8,15H,1H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTDTGOBEBLURF-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C=NNS(=O)(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(O1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)

![(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)

![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)